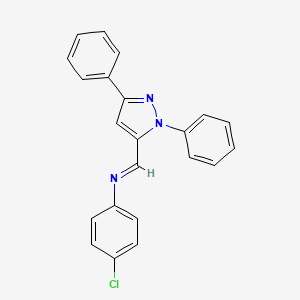
(E)-N-(4-Chlorophenyl)-1-(1,3-diphenyl-1H-pyrazol-5-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group, a diphenyl-pyrazole moiety, and an aniline group
Preparation Methods
The synthesis of 4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a diketone, such as 1,3-diphenyl-1,3-propanedione, under acidic conditions.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Condensation with Aniline: The final step involves the condensation of the chloro-substituted pyrazole with aniline in the presence of a suitable catalyst, such as acetic acid or a Lewis acid, to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).
Scientific Research Applications
4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it may induce apoptosis by activating specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline include:
4-Chloro-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline: Differing in the position of the pyrazole ring substitution, this compound exhibits similar but distinct biological activities.
4-Chloro-N-((1,3-diphenyl-1H-pyrazol-3-yl)methylene)aniline: Another positional isomer with unique properties and applications.
The uniqueness of 4-Chloro-N-((1,3-diphenyl-1H-pyrazol-5-yl)methylene)aniline lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets .
Properties
CAS No. |
89185-69-3 |
|---|---|
Molecular Formula |
C22H16ClN3 |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(2,5-diphenylpyrazol-3-yl)methanimine |
InChI |
InChI=1S/C22H16ClN3/c23-18-11-13-19(14-12-18)24-16-21-15-22(17-7-3-1-4-8-17)25-26(21)20-9-5-2-6-10-20/h1-16H |
InChI Key |
GGKZGKYEVGKXFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C=NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


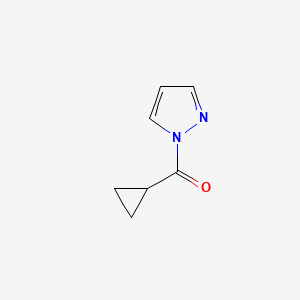
![(-)-Dicyclohexyl(2-(2-(diphenylphosphino)naphtho[2,1-b]furan-1-yl)phenyl)phosphine](/img/structure/B12893436.png)
![[(5-Fluoro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893449.png)
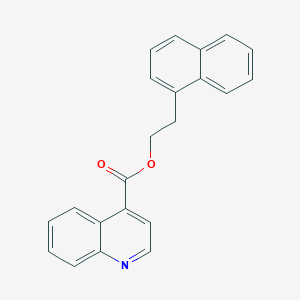


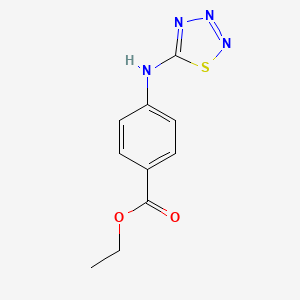

![6,9-Bis((4-aminobutyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12893477.png)
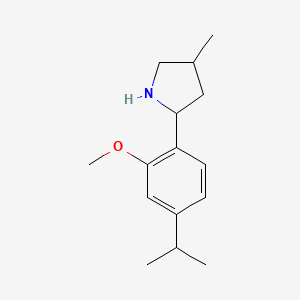
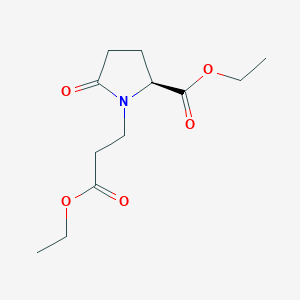
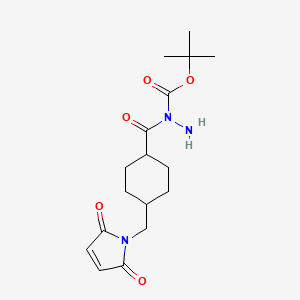
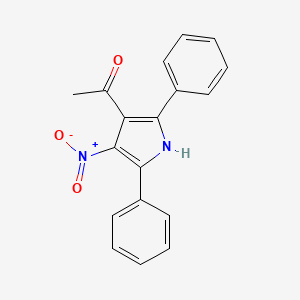
![6-Methyl-6H-furo[2,3-b]pyrrole-5-carbohydrazide](/img/structure/B12893516.png)
